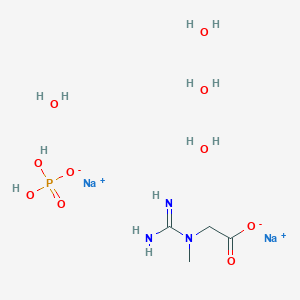

Phosphocreatine disodium hydrate

Beschreibung

Eigenschaften

CAS-Nummer |

71519-72-7 |

|---|---|

Molekularformel |

C4H16N3Na2O9P |

Molekulargewicht |

327.14 g/mol |

IUPAC-Name |

disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;tetrahydrate |

InChI |

InChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2 |

InChI-Schlüssel |

HUWYWJSJJDCZRQ-UHFFFAOYSA-L |

Isomerische SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)[O-])/N.O.O.O.O.[Na+].[Na+] |

Kanonische SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)[O-])N.O.O.O.O.[Na+].[Na+] |

Aussehen |

White Powder |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Sodium creatine phosphate dibasic tetrahydrate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of Phosphocreatine Disodium Tetrahydrate in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocreatine (PCr), available commercially as phosphocreatine disodium tetrahydrate, is a cornerstone of cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, cardiac muscle, and the brain.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of phosphocreatine in cellular energy metabolism. It delves into the fundamental biochemical reactions it mediates, its function as a temporal and spatial energy buffer, and its intricate involvement in various signaling pathways. Furthermore, this guide presents quantitative data on key bioenergetic parameters, detailed experimental protocols for its study, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: The High-Energy Phosphate Bond and the Creatine Kinase System

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. However, the intracellular concentration of ATP is relatively low, sufficient to sustain maximal muscle contraction for only a few seconds.[4] To meet the rapid energy demands of active tissues, cells employ a sophisticated and rapid ATP regeneration system, at the heart of which lies phosphocreatine and the enzyme creatine kinase (CK).[2][5]

Phosphocreatine is a high-energy phosphate compound that serves as a readily available reservoir of phosphate groups.[1] The enzyme creatine kinase catalyzes the reversible transfer of a phosphate group from phosphocreatine to adenosine diphosphate (ADP), rapidly regenerating ATP.[2][3] This reaction is crucial for maintaining a high ATP/ADP ratio, which is essential for cellular function and viability. The phosphocreatine/creatine kinase system is thus a critical component of cellular bioenergetics, acting as a temporal energy buffer to bridge the gap between ATP consumption and production by glycolysis and oxidative phosphorylation.[6]

Core Function: The Phosphocreatine Shuttle and Energy Buffering

The role of phosphocreatine extends beyond simple temporal energy buffering. The "phosphocreatine shuttle" or "phosphocreatine circuit" hypothesis posits that this system also facilitates the intracellular transport of high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrils, ion pumps).[5][6] This is mediated by different isoforms of creatine kinase strategically localized within the cell. Mitochondrial creatine kinase (Mt-CK) utilizes newly synthesized ATP within the mitochondrial intermembrane space to produce phosphocreatine.[2][3] Phosphocreatine, being a smaller and more mobile molecule than ATP, then diffuses through the cytosol to sites of high energy demand, where cytosolic creatine kinase isoforms (e.g., MM-CK in muscle, BB-CK in brain) catalyze the reverse reaction to regenerate ATP locally.[2]

This elegant system ensures efficient energy distribution and prevents the accumulation of ADP, which can inhibit cellular processes. The maintenance of a high phosphocreatine to creatine ratio is therefore a key indicator of a healthy cellular energetic state.

Quantitative Insights into the Phosphocreatine System

To appreciate the significance of the phosphocreatine system, it is essential to consider the quantitative aspects of the key components. The following tables summarize important data regarding the concentrations of phosphocreatine and related metabolites in various tissues, as well as the kinetic properties of creatine kinase.

Table 1: Typical Intracellular Concentrations of Phosphocreatine and Related Metabolites

| Compound | Skeletal Muscle (mmol/kg wet weight) | Cardiac Muscle (μmol/g dry weight) | Brain |

| Phosphocreatine (PCr) | 20 - 35[4] | 35.5 ± 1.0[7] | High, but variable |

| ATP | 2 - 5[4] | 26.6 ± 0.4[7] | High, but variable |

| Creatine (Cr) | Variable | 46.2 ± 1.1[7] | Variable |

| ADP | Low | 4.6 ± 0.1[7] | Low |

Note: Concentrations can vary depending on muscle fiber type, age, and metabolic state. Data presented as mean ± S.E.M. where available.

Table 2: Michaelis-Menten Constants (Km) for Creatine Kinase Isoforms

| Isoform | Substrate | Km (mM) | Notes |

| MM-CK | ADP | ~0.025 - 0.036[6] | Varies with experimental conditions. |

| MM-CK | Phosphocreatine | Variable | Influenced by temperature and M-chain modification.[8] |

| Mi-CK | ADP | ~0.036[6] | |

| Mi-CK | Creatine | Variable |

Note: Km values are indicative and can be influenced by factors such as pH, temperature, and the presence of other ions.

Table 3: Effects of Creatine Supplementation on Muscle Phosphocreatine and Performance

| Supplementation Regimen | Increase in Muscle PCr Stores | Performance Enhancement |

| ~20 g/day for 5 days | ~25%[9] | Improved performance in short-duration, high-intensity anaerobic exercise.[9][10] |

| ~3 g/day for 28 days | ~25%[9] | Potentiates exercise training adaptations.[11] |

Experimental Protocols for Studying the Phosphocreatine System

Accurate quantification of phosphocreatine, ATP, and creatine kinase activity is fundamental to research in cellular energy metabolism. The following are detailed methodologies for key experiments.

Measurement of Phosphocreatine and ATP in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a rapid isocratic ion-pair reversed-phase HPLC method.[7]

Objective: To simultaneously quantify the levels of phosphocreatine and ATP in tissue extracts.

Materials:

-

Freeze-clamped and freeze-dried tissue samples

-

Perchloric acid (PCA), 6%

-

Potassium carbonate (K2CO3)

-

Mobile Phase: KH2PO4 (215 mM), tetrabutylammonium hydrogen sulphate (2.3 mM), and acetonitrile (3.5%), pH 6.25[7]

-

RP-18 HPLC column

-

HPLC system with a UV spectrophotometer set at 206 nm[7]

-

Standards for phosphocreatine and ATP

Procedure:

-

Tissue Extraction:

-

Homogenize the freeze-dried tissue sample in ice-cold 6% PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and neutralize with K2CO3.

-

Centrifuge again to precipitate the potassium perchlorate.

-

Filter the supernatant through a 0.45 µM filter.[12]

-

-

HPLC Analysis:

-

Inject the filtered extract into the HPLC system.

-

Separate the compounds using an isocratic flow of the mobile phase through the RP-18 column.

-

Detect the compounds by UV absorbance at 206 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of phosphocreatine and ATP standards.

-

Calculate the concentration of each compound in the tissue extract by comparing its peak area to the standard curve.

-

Creatine Kinase Activity Assay

This protocol is based on a coupled enzyme reaction that measures the rate of NADPH formation, which is proportional to CK activity.[13][14][15]

Objective: To determine the enzymatic activity of creatine kinase in biological samples (e.g., serum, plasma, tissue homogenates).

Materials:

-

Sample (serum, plasma, or tissue homogenate)

-

Assay Buffer

-

Reaction Mix containing:

-

Phosphocreatine

-

ADP

-

Glucose

-

NADP+

-

Hexokinase (HK)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize in an appropriate buffer and centrifuge to obtain a clear supernatant.[15]

-

-

Assay Reaction:

-

Prepare a Reaction Solution containing the assay buffer and reaction mix components.

-

Pipette the Reaction Solution into the wells of the 96-well plate.

-

Add the sample (and a blank of deionized water) to the wells.

-

Incubate the plate at 37°C.

-

-

Measurement:

-

Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH formation (ΔA340/min).

-

-

Calculation of CK Activity:

-

Use the molar extinction coefficient of NADPH to calculate the CK activity in the sample. One unit of CK is defined as the amount of enzyme that transfers 1.0 µmole of phosphate from phosphocreatine to ADP per minute at a specific pH and temperature.[15]

-

Phosphocreatine in Cellular Signaling and Therapeutic Potential

Recent research has unveiled the involvement of phosphocreatine in various cellular signaling pathways, highlighting its role beyond bioenergetics. Exogenous phosphocreatine has demonstrated protective effects in various pathological conditions, including cardiac dysfunction and oxidative stress-induced injury.[16][17]

The JAK2/STAT3 Signaling Pathway

Phosphocreatine has been shown to improve cardiac function by normalizing mitochondrial respiratory function through the JAK2/STAT3 signaling pathway.[16][17] This pathway is crucial for cell proliferation, differentiation, and apoptosis.

Caption: The JAK2/STAT3 signaling pathway and the modulatory role of Phosphocreatine.

The Akt/Nrf2/HO-1 Signaling Pathway

Phosphocreatine has also been implicated in protecting cells from oxidative stress by activating the Akt/Nrf2/HO-1 signaling pathway.[18] Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes.

Caption: The Akt/Nrf2/HO-1 signaling pathway activated by Phosphocreatine.

Experimental Workflow for Investigating Signaling Pathway Activation

Caption: A typical experimental workflow to study signaling pathways.

Conclusion and Future Directions

Phosphocreatine disodium tetrahydrate is far more than a simple energy reservoir; it is a key regulator of cellular bioenergetics and is increasingly recognized for its role in cellular signaling and cytoprotection. Its ability to rapidly regenerate ATP, buffer intracellular energy levels, and facilitate energy transport underscores its fundamental importance in maintaining cellular homeostasis, particularly in high-energy demand tissues.

The therapeutic potential of phosphocreatine is an active area of research. Its demonstrated cardioprotective effects and its ability to mitigate oxidative stress through the modulation of signaling pathways suggest a broad range of potential clinical applications. Future research should focus on further elucidating the molecular mechanisms underlying the protective effects of phosphocreatine and on conducting large-scale clinical trials to validate its therapeutic efficacy in various disease models. A deeper understanding of the intricate roles of the phosphocreatine/creatine kinase system will undoubtedly open new avenues for the development of novel therapeutic strategies for a variety of metabolic and degenerative diseases.

References

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. Creatine kinase - Wikipedia [en.wikipedia.org]

- 3. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Creatine - Wikipedia [en.wikipedia.org]

- 5. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyzing the Functional Properties of the Creatine Kinase System with Multiscale ‘Sloppy’ Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indices for the age of the creatine kinase M-chain in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Creatine Supplementation on the Performance, Physiological Response, and Body Composition Among Swimmers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Creatine and Phosphocreatine: A Review of Their Use in Exercise and Sport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cores.emory.edu [cores.emory.edu]

- 13. raybiotech.com [raybiotech.com]

- 14. medichem-me.com [medichem-me.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Phosphocreatine Improves Cardiac Dysfunction by Normalizing Mitochondrial Respiratory Function through JAK2/STAT3 Signaling Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Phosphocreatine in Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phosphocreatine (PCr) in skeletal muscle. It delves into the core principles of its function as a critical energy buffer, its intricate relationship with creatine kinase, and its influence on key signaling pathways that govern muscle metabolism and adaptation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the fields of muscle physiology, metabolism, and bioenergetics.

The Phosphocreatine System: A High-Energy Phosphate Reservoir

Skeletal muscle is a highly dynamic tissue characterized by rapid and substantial fluctuations in energy demand. To meet these demands, muscle cells rely on a sophisticated and integrated system of energy production and transfer. Central to this is the phosphocreatine (PCr) system, which acts as a rapid, high-energy phosphate buffer to maintain adenosine triphosphate (ATP) homeostasis, the primary energy currency of the cell.[1][2]

The core of this system is the reversible reaction catalyzed by the enzyme creatine kinase (CK):

PCr + ADP + H+ ↔ ATP + Cr [3]

During periods of high energy demand, such as intense muscle contraction, the forward reaction is favored, leading to the rapid regeneration of ATP from adenosine diphosphate (ADP).[2] Conversely, during periods of rest and recovery, when ATP is plentiful from oxidative phosphorylation, the reverse reaction predominates, replenishing the PCr stores.[2] This elegant mechanism ensures that ATP levels are maintained within a narrow physiological range, even during explosive activities.[4]

Temporal and Spatial Energy Buffering

The PCr system provides both temporal and spatial buffering of ATP.

-

Temporal Buffering: This refers to the ability of PCr to rapidly regenerate ATP, thus buffering the cell against sudden drops in ATP concentration during the initial phase of intense exercise.[1][5] This immediate energy source bridges the gap until slower, higher-capacity energy systems like glycolysis and oxidative phosphorylation can increase their ATP production rates.[6]

-

Spatial Buffering (The PCr Shuttle): The "phosphocreatine shuttle" hypothesis posits that PCr acts as an energy transport molecule, shuttling high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (myofibrils for contraction and the sarcoplasmic reticulum for calcium pumping).[7][8] This is facilitated by the strategic localization of different CK isoforms.[3][9] Mitochondrial CK (mtCK) is located in the mitochondrial intermembrane space and generates PCr from mitochondrial ATP.[3] Cytosolic CK isoforms, such as MM-CK, are associated with the myofibrils and sarcoplasmic reticulum, where they use PCr to regenerate ATP locally.[3][9]

Quantitative Analysis of the Phosphocreatine System

The concentrations of phosphocreatine and related metabolites vary significantly between different skeletal muscle fiber types, reflecting their distinct metabolic profiles.

| Metabolite | Type I Fibers (Slow-Twitch) | Type IIa/IIb Fibers (Fast-Twitch) | Reference |

| Phosphocreatine (PCr) | 16 mM | 32 mM | [1] |

| 73.1 +/- 9.5 mmol/kg dry wt | 82.7 +/- 11.2 mmol/kg dry wt | [10] | |

| ATP | 5 mM | 8 mM | [1] |

| Total Creatine | 23 mM | 39 mM | [1] |

| Inorganic Phosphate (Pi) | 6 mM | 0.8 mM | [1] |

| ADP | 11 µM | 8 µM | [1] |

Table 1: Resting Metabolite Concentrations in Different Muscle Fiber Types. This table summarizes the typical intracellular concentrations of key metabolites in slow-twitch (Type I) and fast-twitch (Type IIa/IIb) skeletal muscle fibers at rest.

| Metabolite | Rest | Immediately Post-Exercise (25s max effort) | 1.5 min Recovery | Reference |

| PCr (mmol/kg dry wt) | ~80 | ~25-30 | ~40-50 | [10][11] |

| ATP (mmol/kg dry wt) | ~25 | Decreased, especially in Type II fibers | Partially recovered | [11] |

Table 2: Changes in PCr and ATP with Exercise. This table illustrates the dynamic changes in phosphocreatine and ATP concentrations in human skeletal muscle before, immediately after, and during recovery from maximal dynamic exercise.

Creatine Kinase Isoforms and Kinetics

The efficiency of the phosphocreatine system is dependent on the activity of creatine kinase. Different isoforms of CK are expressed in a tissue-specific manner and exhibit distinct kinetic properties. In skeletal muscle, the predominant cytosolic isoform is MM-CK, while mitochondrial isoforms (uMtCK and sMtCK) are also present.[3][9]

| Isoform | Substrate | Apparent Km | Reference |

| MM-CK (mouse) | Creatine | 3-9 fold higher than BB-CK | [5] |

| BB-CK (human) | Creatine Phosphate, ADP | Tighter binding than MB and MM | [12] |

| uMiCK (mouse) | Creatine | Lowest Km among isoforms | [5] |

Table 3: Kinetic Constants (Km) of Creatine Kinase Isoforms. This table presents a comparison of the apparent Michaelis constants (Km) for different substrates among various CK isoforms, highlighting their functional differences.

Experimental Protocols

Muscle Biopsy for Metabolite Analysis

Objective: To obtain skeletal muscle tissue for the quantification of phosphocreatine, ATP, and other metabolites.

Methodology (Modified Bergström Technique): [4]

-

Subject Preparation: The subject is positioned comfortably, and the biopsy site (typically the vastus lateralis) is identified and sterilized.

-

Anesthesia: Local anesthetic (e.g., 2% lidocaine) is injected into the skin and subcutaneous tissue, avoiding the muscle fascia.

-

Incision: A small incision is made through the skin and fascia.

-

Biopsy Needle Insertion: A sterile Bergström biopsy needle is inserted through the incision into the muscle belly.

-

Sample Collection: The inner cutting cannula is withdrawn and then rapidly pushed forward to excise a small piece of muscle tissue. Suction can be applied to increase the yield.

-

Sample Handling: The muscle sample is immediately removed from the needle, blotted to remove excess blood, and rapidly frozen in liquid nitrogen to halt metabolic activity.[13]

-

Storage: Samples are stored at -80°C until analysis.[13]

31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively measure the relative concentrations of phosphocreatine, ATP, and inorganic phosphate in skeletal muscle in vivo.[14]

-

Subject Positioning: The subject is positioned within the MRI scanner, and a surface coil is placed over the muscle of interest.

-

Shimming: The magnetic field is homogenized (shimmed) over the region of interest to ensure optimal spectral resolution.

-

Data Acquisition: A series of radiofrequency pulses are applied to excite the 31P nuclei. The resulting free induction decay (FID) signal is detected.

-

Spectral Processing: The FID is Fourier transformed to produce a spectrum with distinct peaks corresponding to PCr, the three phosphate groups of ATP (α, β, γ), and Pi.

-

Quantification: The area under each peak is proportional to the concentration of the respective metabolite. The intracellular pH can also be calculated from the chemical shift difference between the PCr and Pi peaks.[14]

Creatine Kinase Enzyme Assay

Objective: To determine the activity of creatine kinase in muscle homogenates.

Methodology (Coupled Enzyme Assay): [17][18][19][20]

-

Sample Preparation: A frozen muscle biopsy sample is homogenized in a suitable buffer on ice. The homogenate is then centrifuged to remove cellular debris, and the supernatant is collected.[17]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the muscle extract, phosphocreatine, ADP, and a coupled enzyme system. This system links the production of ATP by CK to a reaction that produces a detectable product, such as the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[17]

-

Kinetic Measurement: The change in absorbance over time is monitored, which is directly proportional to the CK activity in the sample.

-

Calculation: The CK activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Signaling Pathways Influenced by the Phosphocreatine System

The phosphocreatine/creatine system is not merely an energy reservoir but also plays a role in cellular signaling, influencing pathways that regulate muscle metabolism and growth.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor in the cell that is activated by an increase in the AMP:ATP ratio.[2] Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways to conserve energy. There is evidence suggesting a link between the PCr system and AMPK signaling. A decrease in the PCr:Cr ratio, which occurs during intense exercise, can lead to an increase in free ADP and subsequently AMP, thereby activating AMPK.[21] Some studies have also suggested that phosphocreatine may directly inhibit AMPK activity, although this is still a subject of research.[22][23]

Figure 1: Proposed interaction between the phosphocreatine system and AMPK signaling in skeletal muscle.

Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy.[9] Creatine supplementation has been shown to increase intramuscular PCr stores and has been linked to enhanced activation of the Akt/mTOR pathway.[9][24][25] The proposed mechanisms include increased cell volume (osmotic effect), enhanced IGF-1 signaling, and improved energy status, which collectively promote an anabolic environment conducive to muscle growth.[26]

Figure 2: Influence of creatine supplementation on the Akt/mTOR signaling pathway in skeletal muscle.

Sarcoplasmic Reticulum Calcium Homeostasis

The sarcoplasmic reticulum (SR) plays a crucial role in muscle contraction by regulating intracellular calcium (Ca2+) levels. The re-uptake of Ca2+ into the SR is an energy-dependent process driven by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[27] The phosphocreatine system is functionally coupled to the SERCA pump, with a localized pool of CK providing the necessary ATP for its function.[7][28] Depletion of PCr can impair SERCA activity, leading to a slower rate of Ca2+ re-uptake and potentially contributing to muscle fatigue.[7][29]

Figure 3: Functional coupling of the phosphocreatine system to sarcoplasmic reticulum calcium handling.

Conclusion

The phosphocreatine system is a cornerstone of skeletal muscle bioenergetics, providing a rapid and efficient mechanism for ATP homeostasis during periods of high and fluctuating energy demand. Its roles as both a temporal and spatial energy buffer are critical for muscle function. Furthermore, emerging evidence highlights its involvement in key signaling pathways that regulate muscle metabolism, growth, and calcium handling. A thorough understanding of the intricate workings of the phosphocreatine system is paramount for researchers and drug development professionals seeking to modulate muscle function in both health and disease. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid in these endeavors.

References

- 1. Mammalian skeletal muscle fibers distinguished by contents of phosphocreatine, ATP, and Pi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual regulation of the AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Creatine kinase - Wikipedia [en.wikipedia.org]

- 4. Human Skeletal Muscle Biopsy Procedures Using the Modified Bergström Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. Effects of creatine phosphate on Ca2+ regulation by the sarcoplasmic reticulum in mechanically skinned rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creatine-supplementation-and-akt-mtor-pathway-unraveling-the-connection-for-optimal-muscle-performance - Ask this paper | Bohrium [bohrium.com]

- 9. sportsmedoa.com [sportsmedoa.com]

- 10. Creatine phosphate in fiber types of skeletal muscle before and after exhaustive exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphocreatine and ATP content in human single muscle fibres before and after maximum dynamic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Creatine kinase in serum: 4. Differences in substrate affinity among the isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cambridge.org [cambridge.org]

- 15. 31P magnetic resonance spectroscopy in skeletal muscle: Experts' consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alteration of skeletal muscle energy metabolism assessed by phosphorus-31 magnetic resonance spectroscopy in clinical routine, part 1: Advanced quality control pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

- 19. raybiotech.com [raybiotech.com]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

- 21. researchgate.net [researchgate.net]

- 22. Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sportsmedoa.com [sportsmedoa.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The creatine kinase system is essential for optimal refill of the sarcoplasmic reticulum Ca2+ store in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effects of creatine phosphate on Ca2+ regulation by the sarcoplasmic reticulum in mechanically skinned rat skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphocreatine disodium tetrahydrate chemical structure and properties.

An In-depth Technical Guide to Phosphocreatine Disodium Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and experimental applications of Phosphocreatine Disodium Tetrahydrate.

Core Concepts and Chemical Identity

Phosphocreatine (PCr), in its disodium tetrahydrate salt form, is a high-energy phosphate compound found predominantly in the skeletal muscle and brain of vertebrates.[1][2][3] It functions as a rapidly accessible reserve of high-energy phosphate for the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] The disodium salt form typically offers enhanced water solubility and stability compared to the free acid.[1]

Chemical Structure:

-

IUPAC Name: N-[Imino(phosphonoamino)methyl]-N-methylglycine disodium salt tetrahydrate

-

Synonyms: Creatine phosphate disodium tetrahydrate, Sodium creatine phosphate dibasic tetrahydrate[1][4]

Physicochemical Properties

The quantitative properties of Phosphocreatine Disodium Tetrahydrate are summarized below. These parameters are critical for experimental design, formulation development, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 71519-72-7, 19333-65-4 | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Purity | Typically ≥97% to >99% (Enzymatic assay or HPLC) | [4][6][7] |

| Solubility | Soluble in water; Insoluble in DMSO | [2] |

| - H₂O: 50 mg/mL | [6][7] | |

| - H₂O: ≥524 g/L at 22 °C (anhydrous) | [8] | |

| pH (aqueous solution) | 8.0 – 9.0 | [5] |

| Water Content (K.F.) | 21% – 28% | [5][7] |

| Storage Conditions | 2–8 °C or -20 °C; Store under desiccating conditions | [5][6] |

| Stability | Stable for at least 2 years at 2–8 °C | [5] |

| The product can be stored for up to 12 months at -20°C |

Mechanism of Action and Biological Significance

Phosphocreatine is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands. Its primary functions are mediated by the Creatine Kinase (CK) enzyme system.

The Creatine Kinase Reaction

Creatine Kinase (CK) catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to adenosine diphosphate (ADP), rapidly regenerating ATP.[9][10][11] This reaction is a critical temporal energy buffer, maintaining ATP homeostasis during the initial moments of intense cellular activity, such as muscle contraction.[12]

PCr + ADP + H⁺ ↔ ATP + Creatine

The reaction is an equilibrium; during periods of rest and high ATP availability (e.g., from oxidative phosphorylation), the reaction shifts to the left, replenishing the phosphocreatine pool.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Phosphocreatine disodium salt tetrahydrate [sorachim.com]

- 6. Phosphocreatine =97 19333-65-4 [sigmaaldrich.com]

- 7. Phosphocreatine =97 19333-65-4 [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Creatine kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. redalyc.org [redalyc.org]

- 12. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

The Phosphocreatine Shuttle: A Technical Guide to its Core Function in Cellular Energy Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphocreatine (PCr) shuttle is a critical intracellular energy distribution network, essential for maintaining ATP homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. This system, orchestrated by various creatine kinase (CK) isoenzymes, facilitates the efficient transfer of high-energy phosphates from sites of ATP production (mitochondria and glycolysis) to sites of ATP utilization (ATPases). This technical guide provides an in-depth examination of the core functions of the phosphocreatine shuttle, detailing its components, regulatory mechanisms, and the experimental methodologies used for its investigation. Quantitative data on metabolite concentrations and enzyme kinetics are presented, alongside visual representations of the shuttle's pathways and experimental workflows, to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a myriad of biological processes. However, the direct diffusion of ATP from its production sites to all cellular locations of use is often insufficient to meet the rapid energy needs of highly active cells.[1] The phosphocreatine shuttle provides a solution to this challenge by acting as a high-capacity, rapid energy transport system.[2][3] This system not only buffers cellular ATP levels but also acts as a spatial energy bridge.[4][5]

The core of the shuttle is the reversible phosphorylation of creatine (Cr) to phosphocreatine (PCr), a reaction catalyzed by creatine kinase (CK).[6] PCr, a smaller and more mobile molecule than ATP, diffuses through the cytosol, carrying high-energy phosphate bonds to where they are needed most.[7] This guide will explore the intricate workings of this shuttle, its significance in cellular bioenergetics, and the methods employed to study its function.

Components of the Phosphocreatine Shuttle

The phosphocreatine shuttle is comprised of key metabolites and a family of strategically localized creatine kinase isoenzymes.

Metabolites

The primary metabolites involved in the shuttle are adenosine triphosphate (ATP), adenosine diphosphate (ADP), creatine (Cr), and phosphocreatine (PCr). Their concentrations can vary significantly between different tissues and cellular compartments.

Creatine Kinase (CK) Isoenzymes

Different isoforms of creatine kinase are strategically located within the cell to ensure the efficient operation of the shuttle.[1] There are two main types of CK isoenzymes: mitochondrial and cytosolic.

-

Mitochondrial Creatine Kinase (mi-CK): Located in the mitochondrial intermembrane space, mi-CK is functionally coupled to ATP production via oxidative phosphorylation.[8] It utilizes newly synthesized mitochondrial ATP to phosphorylate creatine, producing PCr.[7]

-

Cytosolic Creatine Kinase: These isoenzymes are found in the cytoplasm and are often associated with sites of high ATP consumption. The main cytosolic isoforms are:

The tissue-specific expression of these isoenzymes reflects the unique energy demands of each tissue.[6]

The Mechanism of the Phosphocreatine Shuttle

The phosphocreatine shuttle operates as a circuit, linking ATP production with ATP consumption.[5]

-

At the Mitochondria (Energy Production): In the mitochondrial intermembrane space, mi-CK captures ATP newly synthesized by oxidative phosphorylation and transported out of the mitochondrial matrix by the adenine nucleotide translocase (ANT).[7] mi-CK then catalyzes the following reaction: ATP + Cr ↔ PCr + ADP The resulting PCr diffuses out of the mitochondria into the cytosol. The ADP produced is readily available to be transported back into the mitochondrial matrix to stimulate further ATP synthesis.[7]

-

In the Cytosol (Energy Transport): PCr, being a smaller and more mobile molecule than ATP, diffuses through the cytosol to sites of high energy demand.

-

At Sites of Energy Consumption: At locations such as the myofibrils (for muscle contraction), the sarcoplasmic reticulum (for calcium pumping), and the plasma membrane (for ion gradients), cytosolic CK isoforms catalyze the reverse reaction:[1] PCr + ADP ↔ ATP + Cr This rapidly regenerates ATP locally, providing immediate energy for cellular work. The creatine (Cr) produced then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle circuit.[2]

Quantitative Data

The efficiency of the phosphocreatine shuttle is reflected in the relative concentrations of its key metabolites and the kinetic properties of the creatine kinase isoenzymes.

Table 1: Typical Metabolite Concentrations in Skeletal Muscle

| Metabolite | Concentration (mmol/kg wet weight) | Cellular Compartment |

| ATP | 5-8 | Cytosol |

| ADP | 0.02-0.05 | Cytosol |

| Phosphocreatine (PCr) | 20-35 | Cytosol |

| Creatine (Cr) | 10-25 | Cytosol |

| ATP | Lower than cytosol | Mitochondria |

Note: Concentrations can vary based on muscle fiber type, metabolic state, and species.[10][11][12]

Table 2: Kinetic Properties of Creatine Kinase Isoenzymes

| Isoenzyme | Substrate | Apparent Km (mM) |

| MM-CK (human) | Creatine Phosphate | 0.72 |

| ADP | 0.035 | |

| Creatine | 6.0 | |

| ATP | 0.1 | |

| BB-CK (human) | Creatine Phosphate | Tighter binding than MM-CK |

| ADP | Tighter binding than MM-CK | |

| mi-CK (rat heart) | Phosphocreatine | 0.72 |

| ADP | 0.035 | |

| Creatine | 6.0 | |

| ATP | 0.1 |

Note: Km values can be influenced by experimental conditions such as pH and temperature. Tighter substrate binding is indicated by a lower Km value.[13][14][15]

Regulation of the Phosphocreatine Shuttle

The activity of the phosphocreatine shuttle is tightly regulated to match cellular energy demands.

Substrate Availability

The primary regulatory mechanism is the availability of substrates (ADP and Cr) and products (ATP and PCr). An increase in ADP at sites of utilization stimulates the cytosolic CK reaction to produce ATP, while an increase in Cr stimulates the mitochondrial mi-CK to produce PCr.

Transcriptional Regulation

The expression of CK genes is developmentally regulated and tissue-specific.[16] For instance, the muscle creatine kinase (MCK) gene has multiple upstream regulatory elements that control its expression in skeletal and cardiac muscle.[17] During myoblast differentiation, there is a significant increase in the activity of MM-CK and MB-CK, which is paralleled by an increase in the corresponding mRNA and protein levels.[16]

Post-Translational Modification and Signaling Pathways

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, has been shown to regulate the phosphocreatine shuttle.[18][19] AMPK can phosphorylate and inhibit creatine kinase, providing a mechanism to coordinate energy metabolism.[18][20] Furthermore, AMPK activity itself is regulated by the phosphocreatine to creatine ratio (PCr:Cr), creating a feedback loop.[18] A fall in the PCr:Cr ratio activates AMPK.[19]

Experimental Protocols

Investigating the phosphocreatine shuttle requires a combination of in vivo and in vitro techniques.

In Vivo Measurement of Metabolites: ³¹P-NMR Spectroscopy

Principle: Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a non-invasive technique that can be used to measure the relative concentrations of phosphorus-containing metabolites, including ATP, PCr, and inorganic phosphate (Pi), in living tissue.[21][22] Magnetization transfer techniques can also be used to measure the in vivo kinetics of the creatine kinase reaction.[23][24]

Protocol Outline:

-

Subject/Animal Preparation: The subject is placed within the bore of a high-field NMR spectrometer. For animal studies, the animal is anesthetized and its physiological state is monitored.

-

Coil Placement: A surface coil is placed over the tissue of interest (e.g., skeletal muscle, brain).

-

Data Acquisition: A diffusion-sensitized echo sequence is used to acquire ³¹P-NMR spectra.[21][25] This involves the application of magnetic field gradients to measure the displacement of molecules.

-

Spectral Analysis: The acquired spectra are processed to identify and quantify the peaks corresponding to ATP, PCr, and Pi. The chemical shift between the PCr and Pi peaks can be used to determine intracellular pH.

-

Kinetic Analysis (Magnetization Transfer): To measure reaction rates, a frequency-selective saturation pulse is applied to the γ-phosphate of ATP. The rate of decrease in the PCr signal is then measured to determine the forward rate constant of the CK reaction.[23]

In Vitro Measurement of Creatine Kinase Activity

Principle: The activity of creatine kinase is typically measured spectrophotometrically using a coupled enzyme assay.[9][26] The production of ATP by CK is coupled to the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[27][28][29]

Protocol Outline:

-

Sample Preparation: Tissue or cell samples are homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the cytosolic CK.

-

Reagent Preparation: A reaction mixture is prepared containing creatine phosphate, ADP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.[27]

-

Assay Procedure: a. The reaction mixture is pre-warmed to the desired temperature (e.g., 37°C).[26] b. The sample supernatant is added to the reaction mixture. c. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of NADPH formation, which is directly proportional to the CK activity, is calculated from the linear portion of the absorbance curve.[26]

Isolation of Mitochondria

Principle: Mitochondria can be isolated from cells and tissues by differential centrifugation.[30] This method separates organelles based on their size and density.

Protocol Outline:

-

Tissue/Cell Homogenization: The tissue or cells are minced and homogenized in an ice-cold isolation buffer to disrupt the cell membranes while keeping the mitochondria intact.[31][32][33]

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-800 x g) to pellet nuclei and cell debris.[30]

-

High-Speed Centrifugation: The supernatant from the previous step is centrifuged at a higher speed (e.g., 7,000-17,000 x g) to pellet the mitochondria.[30]

-

Washing: The mitochondrial pellet is washed with isolation buffer to remove contaminants.

-

Purity and Integrity Assessment: The quality of the isolated mitochondria can be assessed by measuring the activity of marker enzymes and by electron microscopy.

Conclusion

The phosphocreatine shuttle is a sophisticated and highly efficient system for intracellular energy distribution that is fundamental to the function of tissues with high energy demands. Its intricate network of creatine kinase isoenzymes and metabolites ensures that ATP is rapidly supplied to sites of utilization, thereby maintaining cellular energy homeostasis. A thorough understanding of this shuttle, facilitated by the experimental techniques outlined in this guide, is crucial for researchers and drug development professionals. Dysregulation of the phosphocreatine shuttle is implicated in various pathological conditions, including heart failure and neurodegenerative diseases, making it a promising target for therapeutic intervention. Continued research into the nuances of this vital energy transport system will undoubtedly uncover new avenues for the treatment of metabolic and degenerative disorders.

References

- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 3. Transport of energy in muscle: the phosphorylcreatine shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. (Phospho)creatine: the reserve and merry-go-round of brain energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Creatine Kinase - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Compartment-specific metabolomics for CHO reveals that ATP pools in mitochondria are much lower than in cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 31P Saturation Transfer Spectroscopy Predicts Differential Intracellular Macromolecular Association of ATP and ADP in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Creatine kinase in serum: 4. Differences in substrate affinity among the isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 16. Regulation of creatine kinase induction in differentiating mouse myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. embopress.org [embopress.org]

- 19. Dual regulation of the AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Dual regulation of the AMP‐activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle | Semantic Scholar [semanticscholar.org]

- 21. In vivo NMR diffusion spectroscopy: 31P application to phosphorus metabolites in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. 31P-Magnetization Transfer Magnetic Resonance Spectroscopy Measurements of In Vivo Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. In vivo (31)P-NMR diffusion spectroscopy of ATP and phosphocreatine in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. diverdi.colostate.edu [diverdi.colostate.edu]

- 28. raybiotech.com [raybiotech.com]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 31. drexel.edu [drexel.edu]

- 32. researchgate.net [researchgate.net]

- 33. protocols.io [protocols.io]

Phosphocreatine: The High-Energy Phosphate Reservoir for Cellular Energetics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic landscape of cellular bioenergetics, the phosphocreatine (PCr) system stands as a critical and rapidly mobilizable reservoir of high-energy phosphate, essential for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. This technical guide provides an in-depth exploration of the phosphocreatine system, its biochemical underpinnings, and its central role in cellular energy buffering and transport. We delve into the quantitative aspects of phosphocreatine metabolism, present detailed experimental protocols for its analysis, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating cellular metabolism and developing therapeutic strategies targeting energy-related pathologies.

The Core Concept: Phosphocreatine as a Temporal and Spatial Energy Buffer

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a myriad of biological processes. However, intracellular ATP concentrations are relatively low, sufficient to sustain maximal effort for only a few seconds.[1] To circumvent this limitation, vertebrates have evolved the phosphocreatine (PCr) system, which acts as a high-energy phosphate reservoir.[2]

The cornerstone of this system is the reversible reaction catalyzed by creatine kinase (CK):

PCr + ADP + H⁺ ↔ ATP + Cr [3]

During periods of low energy demand, excess ATP generated from glycolysis and oxidative phosphorylation is used to synthesize PCr, effectively storing high-energy phosphate bonds.[2] Conversely, during periods of high energy demand, the reaction shifts to rapidly regenerate ATP from ADP, thus buffering the ATP concentration and sustaining cellular function.[2][3] This dual functionality provides both a temporal buffer , maintaining ATP levels during sudden bursts of activity, and a spatial buffer , facilitating the transport of high-energy phosphate from sites of production (mitochondria) to sites of utilization (e.g., myofibrils), a concept known as the "PCr shuttle".[3]

Quantitative Data on Phosphocreatine and ATP

The intracellular concentrations of phosphocreatine and ATP vary depending on the tissue type and its metabolic state. Tissues with high and variable energy demands, such as fast-twitch skeletal muscle fibers, exhibit significantly higher concentrations of PCr compared to tissues with more stable energy requirements.

| Tissue/Cell Type | Organism | Phosphocreatine (PCr) Concentration (mmol/kg wet weight) | ATP Concentration (mmol/kg wet weight) | PCr/ATP Ratio | Reference(s) |

| Skeletal Muscle (Type II fibers) | Human | 25 - 35 | 5 - 8 | ~3 - 7 | [4][5] |

| Skeletal Muscle (Type I fibers) | Human | 15 - 20 | 5 - 7 | ~2 - 4 | [4][5] |

| Skeletal Muscle (Mixed) | Rat | 22.5 ± 1.9 | 7.8 ± 0.8 | ~2.9 | [6] |

| Cardiac Muscle | Rat | ~10 - 20 | ~5 - 10 | ~1 - 2 | [3] |

| Brain | Human | ~5 | ~2.5 | ~2 | [1] |

| Astrocytes (cultured) | Rat | 25.9 ± 10.8 nmol/mg protein | 36.0 ± 6.4 nmol/mg protein | 0.74 ± 0.28 | [7] |

Table 1: Representative Concentrations of Phosphocreatine and ATP in Various Tissues. Note: Values can vary based on the specific muscle, physiological state, and analytical method used.

The thermodynamics of the creatine kinase reaction favor ATP production. The standard free energy change (ΔG°') for PCr hydrolysis is more negative than that of ATP, making the transfer of the phosphate group to ADP a spontaneous process.[8] The apparent equilibrium constant (K'eq) of the creatine kinase reaction is influenced by pH, temperature, and the concentration of free Mg²⁺.[9]

| Parameter | Value | Conditions | Reference(s) |

| Apparent Equilibrium Constant (K'eq) | 3.5 x 10⁹ M⁻¹ | 35°C, pH 8.2, excess [Mg²⁺] | [10] |

| Standard Enthalpy Change (ΔH°') | -2.4 ± 0.5 kcal/mol | 35°C, pH 8.2, excess [Mg²⁺] | [10] |

| Activation Energy (Forward reaction) | 15 ± 2 kcal/mol | 35°C, pH 7 | [10] |

| Activation Energy (Reverse reaction) | 15 ± 2 kcal/mol | 35°C, pH 7 | [10] |

Table 2: Thermodynamic Properties of the Creatine Kinase Reaction.

Signaling Pathways and Regulatory Mechanisms

The phosphocreatine system is intricately linked with the primary energy-producing pathways of the cell, namely glycolysis and oxidative phosphorylation. The levels of ADP and AMP, which are influenced by the creatine kinase reaction, are key allosteric regulators of several enzymes in these pathways.[11][12]

Caption: The Phosphocreatine Shuttle and its interaction with cellular energy pathways.

Experimental Protocols

Accurate quantification of phosphocreatine and creatine kinase activity is paramount for research in cellular energetics. Below are detailed protocols for these key assays.

Measurement of Phosphocreatine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of phosphocreatine in muscle tissue extracts using a reversed-phase HPLC method.[13][14]

4.1.1. Sample Preparation

-

Excise muscle tissue and immediately freeze-clamp using tongs pre-cooled in liquid nitrogen to halt metabolic activity.

-

Store the frozen tissue at -80°C until analysis.

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Extract the powdered tissue with 0.5 M perchloric acid containing 5 mM EDTA on ice.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant to pH 7.0 with a solution of 2 N KOH, 150 mM TES, and 0.3 M KCl.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to precipitate potassium perchlorate.

-

Filter the supernatant through a 0.22 µm filter and store at -80°C until HPLC analysis.

Caption: Workflow for the preparation of tissue extracts for phosphocreatine analysis by HPLC.

4.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer such as 0.2% KH₂PO₄ and 0.08% tetrabutylammonium hydrogen sulfate, with a small percentage of an organic modifier like methanol, adjusted to a specific pH (e.g., pH 7.5).[15]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210 nm for phosphocreatine and creatine, and 260 nm for ATP.[15]

-

Quantification: Based on a standard curve generated from known concentrations of phosphocreatine.

Measurement of Creatine Kinase (CK) Activity

This spectrophotometric assay measures total CK activity based on a series of coupled enzyme reactions.[16][17][18][19]

4.2.1. Principle

Creatine kinase catalyzes the transfer of a phosphate group from phosphocreatine to ADP, producing ATP. The newly formed ATP is then used in a hexokinase/glucose-6-phosphate dehydrogenase-coupled reaction, which results in the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity in the sample.[17]

Caption: The coupled enzyme reactions for the spectrophotometric determination of Creatine Kinase activity.

4.2.2. Reagents

-

CK Reagent: A buffered solution (e.g., pH 6.7) containing phosphocreatine, ADP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Sample: Serum, plasma, or tissue homogenate.

4.2.3. Procedure

-

Pipette the CK reagent into a cuvette and pre-warm to 37°C for 5 minutes.[16]

-

Set the spectrophotometer to 340 nm and zero the absorbance with distilled water.[16]

-

Add the sample to the pre-warmed reagent, mix by inversion, and incubate for 2 minutes at 37°C.[16]

-

Measure the absorbance at 2 minutes and then at regular intervals (e.g., every minute) for a total of 3-5 minutes to determine the rate of change in absorbance (ΔA/min).[16][18]

-

Calculate the CK activity using the following formula: CK Activity (U/L) = (ΔA/min) x (Total Reaction Volume / Sample Volume) x (1 / Molar Absorptivity of NADPH) x 10⁶[16]

Where the molar absorptivity of NADPH at 340 nm is 6.22 x 10³ L·mol⁻¹·cm⁻¹.

Conclusion

The phosphocreatine system is a cornerstone of cellular energy metabolism, providing a vital mechanism for energy buffering and transport that is essential for the function of high-energy demand tissues. Understanding the quantitative aspects of this system and the ability to accurately measure its components are critical for advancing research in physiology, disease pathology, and pharmacology. The methodologies and data presented in this technical guide offer a comprehensive resource for professionals in these fields, facilitating further investigation into the intricate role of phosphocreatine in health and disease. The continued exploration of this fundamental bioenergetic pathway holds significant promise for the development of novel therapeutic interventions for a range of metabolic and neurological disorders.

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphocreatine and ATP content in human single muscle fibres before and after maximum dynamic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian skeletal muscle fibers distinguished by contents of phosphocreatine, ATP, and Pi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 31P NMR studies of the thermodynamics and kinetics of the creatine kinase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative phosphorylation: regulation and role in cellular and tissue metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 13. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphocreatine as an energy source for actin cytoskeletal rearrangements during myoblast fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]

- 16. med.libretexts.org [med.libretexts.org]

- 17. assaygenie.com [assaygenie.com]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphocreatine (PCr), a high-energy phosphate compound, serves as a critical temporal and spatial energy buffer in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. Its discovery in 1927 marked a seminal moment in our understanding of cellular bioenergetics, revealing a rapid mechanism for the regeneration of adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the discovery and history of phosphocreatine in biological systems, detailing the key experiments that elucidated its function. It presents quantitative data on phosphocreatine concentrations and the thermodynamics of the creatine kinase reaction in a structured format, alongside detailed experimental protocols from foundational studies. Furthermore, this guide employs visualizations to illustrate the intricate signaling pathways and historical experimental workflows, offering a deeper understanding of phosphocreatine's indispensable role in cellular energy homeostasis.

A Historical Perspective: The Discovery of a "Phosphagen"

The early 20th century was a period of intense investigation into the chemical processes underlying muscle contraction. Scientists knew that muscle activity required energy, but the immediate source of this energy remained elusive. The prevailing view implicated inorganic phosphate in energy-yielding reactions. However, this hypothesis was challenged by the groundbreaking and independent discovery of phosphocreatine in 1927 by two research groups.

Working at the University of Cambridge, Grace and Philip Eggleton reported the presence of a labile, acid-hydrolyzable organic phosphate compound in the gastrocnemius muscle of frogs.[1][2] They observed that this compound, which they termed "phosphagen," decreased during muscle contraction and was resynthesized during recovery.[3] Concurrently, across the Atlantic at Harvard Medical School, Cyrus Fiske and Yellapragada Subbarow were investigating the nature of "inorganic phosphate" in voluntary muscle.[4][5] Their meticulous work, aided by their development of a novel colorimetric method for phosphate determination, revealed that a significant portion of what was thought to be inorganic phosphate was, in fact, an organic compound composed of equimolar amounts of creatine and phosphate.[4] They named this compound phosphocreatine.[4][5]

A few years later, the crucial role of phosphocreatine in the cell was further illuminated by the work of David Nachmansohn, then at the Kaiser Wilhelm Institute in Berlin.[5] His experiments provided evidence that phosphocreatine was the immediate energy source for the resynthesis of ATP, the universal energy currency of the cell. This established the fundamental principle of the creatine kinase reaction, where phosphocreatine donates its high-energy phosphate group to adenosine diphosphate (ADP) to rapidly regenerate ATP.

Quantitative Insights into the Phosphocreatine System

The concentration of phosphocreatine and the thermodynamics of the creatine kinase reaction are critical parameters in understanding the energy status of a cell. The following tables summarize key quantitative data from various studies.

Table 1: Phosphocreatine and Creatine Concentrations in Various Tissues

| Tissue | Species | Phosphocreatine (mmol/kg wet weight) | Creatine (mmol/kg wet weight) | Total Creatine (mmol/kg wet weight) | Reference(s) |

| Skeletal Muscle (Gastrocnemius) | Human | ~40 | - | - | [6] |

| Skeletal Muscle (Flexor Digitorum Superficialis) | Human | 24.1 | - | - | [7] |

| Skeletal Muscle (Quadriceps) | Human | - | - | ~120 (dry mass) | [8] |

| Skeletal Muscle (GPS complex) | Mouse | 22.5 | - | 30.5 | [9] |

| Brain | - | High | High | - | [8] |

| Heart | - | High | High | - | [8] |

Note: Concentrations can vary depending on factors such as muscle fiber type, age, and metabolic state.

Table 2: Thermodynamic Parameters of the Creatine Kinase Reaction

| Parameter | Value | Conditions | Reference(s) |

| Equilibrium Constant (K'CK) | 1.66 x 109 M-1 | pH 7.0, 37°C | [10] |

| Standard Gibbs Free Energy (ΔG°') | -12.6 kJ/mol | - | - |

The high equilibrium constant of the creatine kinase reaction indicates that it strongly favors the formation of ATP from phosphocreatine and ADP, highlighting its role as a potent and immediate energy buffer.

Foundational Experimental Protocols

The discovery of phosphocreatine was underpinned by meticulous experimental work. Below are detailed methodologies adapted from the seminal publications of the time.

Isolation and Estimation of "Phosphagen" (Eggleton and Eggleton, 1927)

This protocol describes the method used by the Eggletons to identify a labile organic phosphate in frog muscle.

Experimental Workflow: Eggleton and Eggleton (1927)

References

- 1. scielo.br [scielo.br]

- 2. The Inorganic Phosphate and a Labile Form of Organic Phosphate in the Gastrocnemius of the Frog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The concentration and diffusion of inorganic phosphate in living muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Creatine Phosphoric Acid of Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscle [phosphocreatine] dynamics following the onset of exercise in humans: the influence of baseline work-rate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. paulogentil.com [paulogentil.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Presence of (phospho)creatine in developing and adult skeletal muscle of mice without mitochondrial and cytosolic muscle creatine kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Figure, Creatine Kinase Levels After a...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Phosphocreatine in Cellular Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways involving phosphocreatine disodium tetrahydrate. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the molecule's metabolism, its role in cellular energy homeostasis, and its intersection with critical signaling pathways. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways using Graphviz diagrams.

Core Biochemical Pathways of Phosphocreatine

Phosphocreatine (PCr), a phosphorylated creatine molecule, serves as a rapidly mobilizable reserve of high-energy phosphates in tissues with high and fluctuating energy demands, such as skeletal muscle, brain, and heart.[1] Its primary role is to maintain cellular ATP levels, acting as a temporal and spatial energy buffer.[1]

The Creatine Kinase Reaction: The Heart of Phosphocreatine Metabolism

The central reaction in phosphocreatine metabolism is the reversible phosphorylation of creatine, catalyzed by the enzyme creatine kinase (CK).[1] This reaction allows for the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), particularly during periods of high energy expenditure.

Creatine + ATP ↔ Phosphocreatine + ADP

Conversely, during periods of rest or low energy demand, excess ATP is used to regenerate phosphocreatine from creatine, thus replenishing this vital energy reservoir.[1]

Creatine Synthesis and Degradation

Creatine is endogenously synthesized in a two-step process primarily in the kidneys and liver. The first step involves the formation of guanidinoacetate from arginine and glycine, catalyzed by arginine:glycine amidinotransferase (AGAT). In the second step, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine.

Phosphocreatine and creatine can undergo non-enzymatic cyclization to form creatinine, which is then excreted in the urine.[1]

The Phosphocreatine Shuttle: An Intracellular Energy Circuit

The phosphocreatine shuttle is a crucial mechanism for the intracellular transport of high-energy phosphate from the mitochondria, where it is produced via oxidative phosphorylation, to sites of high ATP consumption, such as the myofibrils in muscle cells. This shuttle is facilitated by the different isoforms of creatine kinase located in distinct cellular compartments. Mitochondrial creatine kinase (MtCK) utilizes mitochondrial ATP to produce phosphocreatine, which then diffuses through the cytosol to the sites of ATPases. Here, cytosolic creatine kinase (CK-MM or CK-BB) catalyzes the reverse reaction to regenerate ATP locally.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathways of phosphocreatine.

Thermodynamics of the Creatine Kinase Reaction

| Parameter | Value | Conditions | Reference |

| Apparent Equilibrium Constant (K'CK) | 1.66 x 109 M-1 | pH 7.0 | [2] |

| Standard Gibbs Free Energy Change (ΔG°') | -43.2 kJ/mol | pH 7.0 | - |

Kinetic Parameters of Creatine Kinase Isoforms

| Isoform | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| MM-CK (Muscle) | Creatine | 16 | - | [3][4] |

| Phosphocreatine | 5 | - | [3] | |

| ATP | 0.5 | - | [3] | |

| ADP | 0.1 | - | [3] | |

| BB-CK (Brain) | Creatine | 2.8 | - | [4] |

| Phosphocreatine | - | - | - | |

| ATP | - | - | - | |

| ADP | - | - | - | |

| Mitochondrial CK | Creatine | 0.1 - 0.3 | - | [3][4] |

| Phosphocreatine | 0.7 | - | [5] | |

| ATP | 0.1 | - | [5] | |

| ADP | 0.02 - 0.08 | - | [5] |

Note: Vmax values are highly dependent on assay conditions and are not always directly comparable across studies. Km values indicate the substrate concentration at which the enzyme operates at half of its maximum velocity.

Tissue Concentrations of Creatine and Phosphocreatine

| Tissue | Species | Creatine (μmol/g wet weight) | Phosphocreatine (μmol/g wet weight) | Reference |

| Skeletal Muscle | Rat | 5 - 10 | 15 - 25 | - |

| Brain | Rat | 5 - 8 | 3 - 5 | [6] |

| Heart | Rat | 5 - 10 | 10 - 15 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study phosphocreatine biochemical pathways.

Creatine Kinase Activity Assay (Spectrophotometric)

Principle: This is a coupled enzyme assay. The ATP produced from the reaction of phosphocreatine and ADP is used to phosphorylate glucose by hexokinase (HK). The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is measured spectrophotometrically at 340 nm and is directly proportional to the CK activity.

Materials:

-

Sample (serum, plasma, or tissue homogenate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Phosphocreatine solution

-

ADP solution

-

Glucose solution

-

NADP+ solution

-

Hexokinase

-

Glucose-6-Phosphate Dehydrogenase

-

96-well microplate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reagent Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, phosphocreatine, ADP, glucose, NADP+, hexokinase, and G6PDH.

-

Sample Preparation: If using tissue, homogenize in a suitable buffer and centrifuge to remove debris. Use the supernatant for the assay. Serum or plasma can often be used directly or after dilution.

-

Reaction Setup:

-

Add a specific volume of the Reagent Mix to each well of a 96-well plate or to a cuvette.

-

Add a small volume of the sample to initiate the reaction.

-

Include a blank control (without sample) and a positive control (with a known amount of CK).

-

-

Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Calculation: Calculate the rate of change in absorbance (ΔAbs/min). The CK activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Quantification of Phosphocreatine in Tissue by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and quantify phosphocreatine from other cellular metabolites in tissue extracts.

Materials:

-

Tissue sample

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a buffer containing potassium phosphate and a pairing agent like tetrabutylammonium)

-

UV detector

-

Phosphocreatine standard

Procedure:

-

Tissue Extraction:

-

Freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in cold perchloric acid (e.g., 0.6 M).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant.

-

Neutralize the supernatant by adding a solution of potassium hydroxide. The perchlorate will precipitate as potassium perchlorate.

-

Centrifuge again to remove the precipitate and collect the neutralized supernatant.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Elute the compounds using the specified mobile phase under isocratic or gradient conditions.

-

Detect the phosphocreatine peak using a UV detector at a low wavelength (e.g., 205-215 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a phosphocreatine standard.

-

Quantify the amount of phosphocreatine in the sample by comparing its peak area to the standard curve.

-

In Vivo Measurement of Phosphocreatine in Brain by 31P NMR Spectroscopy

Principle: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that can be used to measure the relative concentrations of phosphorus-containing metabolites, including phosphocreatine, ATP, and inorganic phosphate (Pi), in living tissue.

Materials:

-

NMR spectrometer with a phosphorus coil

-

Anesthetized subject (e.g., a rodent for preclinical studies)

-

Software for spectral analysis

Procedure:

-

Subject Preparation: Anesthetize the subject and place it in the NMR spectrometer, positioning the head within the phosphorus coil.

-

Data Acquisition:

-

Acquire 31P NMR spectra from the region of interest in the brain. This involves applying radiofrequency pulses and recording the resulting free induction decay (FID).

-

Signal averaging is typically required to improve the signal-to-noise ratio.

-

-

Spectral Processing:

-

Apply a Fourier transform to the averaged FID to obtain the frequency-domain spectrum.

-

Perform phasing and baseline correction on the spectrum.

-

-

Quantification:

-

Identify the peaks corresponding to phosphocreatine, γ-ATP, α-ATP, β-ATP, and Pi based on their chemical shifts.

-

Integrate the area under each peak to determine the relative concentration of each metabolite. The concentration of phosphocreatine is often expressed as a ratio to ATP or Pi.

-

Signaling Pathways

Phosphocreatine metabolism is intricately linked to various signaling pathways that regulate cellular function, particularly under conditions of stress.

The Phosphocreatine-Creatine Kinase System

This fundamental pathway illustrates the central role of creatine kinase in maintaining ATP homeostasis.

Caption: The reversible reaction catalyzed by Creatine Kinase.

The Phosphocreatine Shuttle Workflow

This diagram illustrates the spatial transfer of energy from mitochondria to the cytosol.

Caption: The phosphocreatine shuttle for energy transport.

Phosphocreatine and Neuroprotective/Renoprotective Signaling Pathways

Phosphocreatine has been shown to exert protective effects in neuronal and renal cells, in part through the activation of the Nrf2/HO-1 pathway, which is a key regulator of the antioxidant response. This activation can be mediated by upstream kinases such as Akt and ERK.

Caption: Phosphocreatine's role in protective signaling.

While some research suggests a potential link between cellular energy status and the TGF-beta-activated kinase 1 (TAK1) pathway, a direct modulatory role of phosphocreatine on TAK1 has not been definitively established and is an area of ongoing investigation. The primary established signaling roles of phosphocreatine are centered on the maintenance of energy homeostasis and the activation of protective antioxidant pathways.

References

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 3. Enzyme kinetics of a highly purified mitochondrial creatine kinase in comparison with cytosolic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rate equation for creatine kinase predicts the in vivo reaction velocity: 31P NMR surface coil studies in brain, heart, and skeletal muscle of the living rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphocreatine Disodium Tetrahydrate vs. Creatine: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of phosphocreatine disodium tetrahydrate and creatine, two closely related compounds pivotal to cellular energy metabolism. While both play crucial roles in the maintenance of adenosine triphosphate (ATP) levels, their chemical properties, pharmacokinetic profiles, and mechanisms of action present distinct differences relevant to research, and therapeutic development. This document outlines these key distinctions through a detailed examination of their molecular structures, metabolic pathways, and available comparative data. Experimental protocols for the quantification of these compounds in biological matrices are provided, alongside visual representations of relevant signaling pathways to facilitate a comprehensive understanding for the scientific community.

Introduction